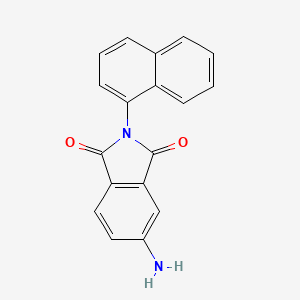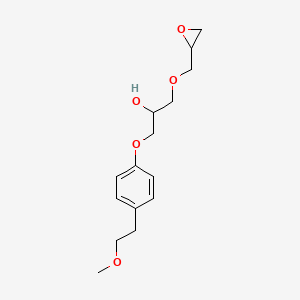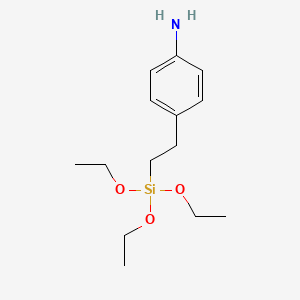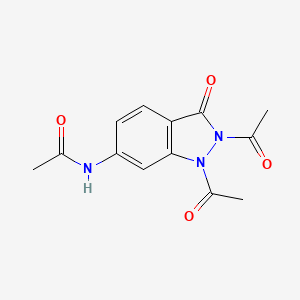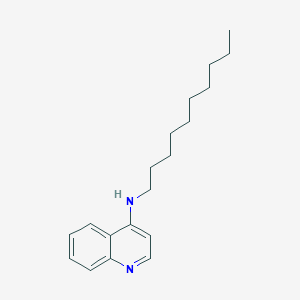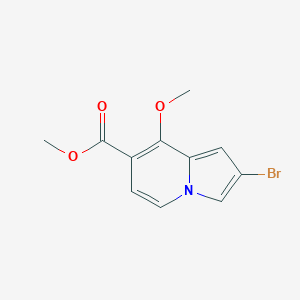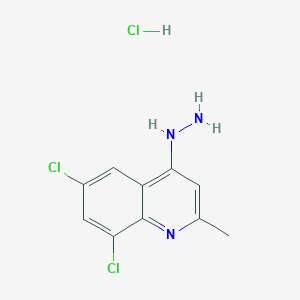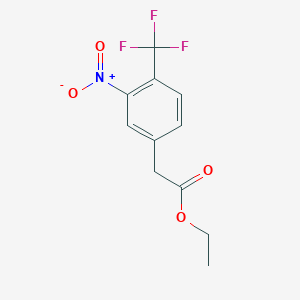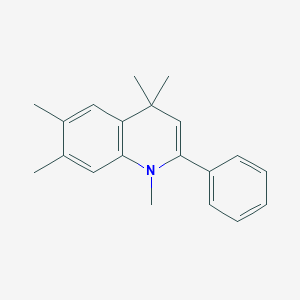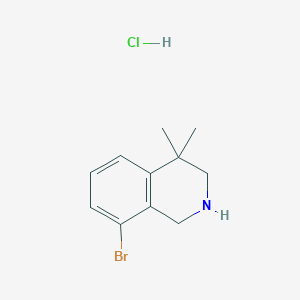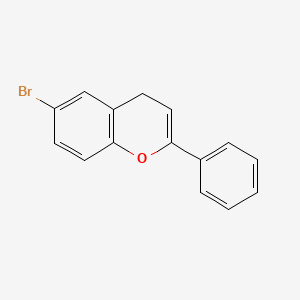
tert-Butyl 4-acetoxyoctahydro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo es un compuesto químico con la fórmula molecular C15H25NO4 y un peso molecular de 283,36 g/mol . Es un derivado del indol, un sistema heterocíclico significativo en productos naturales y fármacos . Los derivados del indol son conocidos por sus actividades biológicas y se utilizan ampliamente en química medicinal .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo típicamente involucra el uso de materiales de partida disponibles comercialmente y reactivos económicos . Una ruta sintética común incluye los siguientes pasos:
Material de partida: La síntesis comienza con 4-bromo-1H-indol disponible comercialmente.
Formación: La formación de Vilsmeier de 4-bromo-1H-indol en la posición 3 para obtener un intermedio formado.
Reducción: Reducción del grupo formilo utilizando borohidruro de sodio (NaBH4) en metanol para obtener un intermedio alcohólico.
Protección: Protección del grupo hidroxilo alcohólico utilizando cloruro de tert-butil(dimetil)sililo en diclorometano en presencia de imidazol.
Formación: Introducción de un grupo formilo en la posición 4 utilizando n-butil litio (n-BuLi) como base y dimetilformamida (DMF) como electrófilo en tetrahidrofurano anhidro (THF) a -78 °C.
Métodos de producción industrial
Los métodos de producción industrial para el 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo no están bien documentados en la literatura. La ruta sintética descrita anteriormente se puede adaptar para la producción a gran escala con una optimización adecuada de las condiciones de reacción y las técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión del grupo acetoxi a un grupo carbonilo.
Reducción: Reducción del grupo carbonilo a un alcohol.
Sustitución: Reacciones de sustitución nucleófila en el anillo indol.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio (KMnO4) u óxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo acetoxi puede producir una cetona, mientras que la reducción puede producir un alcohol .
Aplicaciones Científicas De Investigación
El 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos biológicamente activos, incluidos posibles agentes anticancerígenos y antiinflamatorios.
Síntesis orgánica: Sirve como intermedio en la síntesis de productos naturales complejos y productos farmacéuticos.
Estudios biológicos: Se utiliza en estudios para comprender las actividades biológicas de los derivados del indol y sus mecanismos de acción.
Mecanismo De Acción
El mecanismo de acción del 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo involucra su interacción con objetivos moleculares y vías específicas. Se sabe que los derivados del indol interactúan con varias enzimas y receptores en el cuerpo, lo que lleva a sus efectos biológicos . Los objetivos moleculares y vías exactos involucrados dependen de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
4-[(E)-but-1-en-3-in-1-il]-3-{[tert-butil(dimetil)silil]oxi}-1H-indol-1-carboxilato de tert-butilo: Un compuesto similar sintetizado a partir de 4-bromo-1H-indol con posible actividad biológica.
4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo: Otro derivado del indol con características estructurales similares.
Singularidad
El 4-Acetoxi-octahidro-1H-indol-1-carboxilato de tert-butilo es único debido a sus grupos acetoxi y tert-butilo específicos, que confieren propiedades químicas y biológicas distintas. Estos grupos funcionales pueden influir en la reactividad del compuesto y sus interacciones con los objetivos biológicos, lo que lo convierte en un intermedio valioso en química medicinal y síntesis orgánica .
Propiedades
Fórmula molecular |
C15H25NO4 |
|---|---|
Peso molecular |
283.36 g/mol |
Nombre IUPAC |
tert-butyl 4-acetyloxy-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10(17)19-13-7-5-6-12-11(13)8-9-16(12)14(18)20-15(2,3)4/h11-13H,5-9H2,1-4H3 |
Clave InChI |
XAQGVQBGKDMCCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCC2C1CCN2C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(Butanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11844238.png)
![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
